3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid
Overview
Description
3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid is an organic compound that features both aromatic and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid typically involves multi-step organic reactions. One possible route includes:
Nitration: Introduction of a nitro group to a benzene ring.
Amidation: Formation of an amide bond between a carboxylic acid and an amine.
Methoxylation: Introduction of a methoxy group to the aromatic ring.
Carboxylation: Introduction of a carboxylic acid group.
Industrial Production Methods
Industrial production methods may involve similar steps but optimized for large-scale synthesis. This includes the use of catalysts, high-pressure reactors, and continuous flow systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the aromatic ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a precursor for drug development.
Materials Science: In the synthesis of polymers and advanced materials.
Biology: As a probe for studying biochemical pathways.
Industry: In the production of dyes, pigments, and other chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, altering biochemical pathways. The nitro and methoxy groups can play significant roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)propanoic acid: Lacks the nitro group.
3-(4-nitrophenyl)propanoic acid: Lacks the methoxy group.
3-(4-methoxyphenyl)-3-aminopropanoic acid: Lacks the nitrobenzoyl group.
Uniqueness
The presence of both methoxy and nitrobenzoyl groups in 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-25-14-8-4-11(5-9-14)15(10-16(20)21)18-17(22)12-2-6-13(7-3-12)19(23)24/h2-9,15H,10H2,1H3,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBPMMKTHZWMAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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